molecular formula C8H11N3S B8423911 5-(1-Amino-1-methylethyl)imidazo[5,1-b]thiazole

5-(1-Amino-1-methylethyl)imidazo[5,1-b]thiazole

Cat. No. B8423911
M. Wt: 181.26 g/mol
InChI Key: GDVQZEZNVMOXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Amino-1-methylethyl)imidazo[5,1-b]thiazole is a useful research compound. Its molecular formula is C8H11N3S and its molecular weight is 181.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1-Amino-1-methylethyl)imidazo[5,1-b]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Amino-1-methylethyl)imidazo[5,1-b]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(1-Amino-1-methylethyl)imidazo[5,1-b]thiazole

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

2-imidazo[5,1-b][1,3]thiazol-5-ylpropan-2-amine

InChI

InChI=1S/C8H11N3S/c1-8(2,9)7-10-5-6-11(7)3-4-12-6/h3-5H,9H2,1-2H3

InChI Key

GDVQZEZNVMOXQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C2N1C=CS2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of 1 g (3.6 mole) of 5-[1-methyl-1-[(trifluoroacetyl)amino]-ethyl]imidazo[5,1-b]thiazole in 3 ml of methanol was added 0.72 g (0.018 mole) of sodium hydroxide, and the mixture was stirred at 50° C. for 10 hours. The reaction mixture was concentrated, and the residue thus obtained was dissolved in 100 ml of ethyl acetate and washed twice with 100 ml of a saturated aqueous potassium hydrogen carbonate solution. The organic layer was dried over anhydrous magnesium sulfate and concentrated to dryness to give 0.74 g of crude 5-(1-amino-1-methylethyl)imidazo[5,1-b]thiazole. The mixture of 0.74 g of the crude product, 3 ml of formic acid and 1.5 ml of acetic anhydride was stirred in the absence of solvents for 3 hours and treated in the same manner as in Preparation 15 (c) to give 0.63 g of the title compound. Yield 83%. NMR (CDCl3) δ: 1.74 (6H, s), 6.95 (1H, s), 7.11 (1H, d, J=4.8 Hz), 7.71 (1H, d, J=4.8 Hz), 8.01 (1H, s).
Name
5-[1-methyl-1-[(trifluoroacetyl)amino]-ethyl]imidazo[5,1-b]thiazole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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